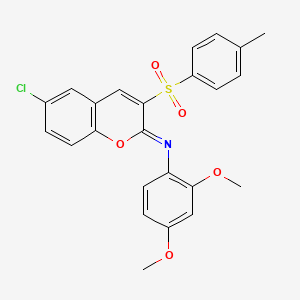

(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chromen-imine derivative characterized by a fused benzopyran core (chromen) substituted with a chloro group at position 6, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a 2,4-dimethoxyphenylimine moiety at position 2. Its Z-configuration at the imine double bond is critical for spatial arrangement and intermolecular interactions.

Crystallographic analysis using SHELX programs (e.g., SHELXL for refinement) and visualization tools like ORTEP-3 has likely been employed to resolve its 3D structure, particularly for understanding hydrogen-bonding networks and crystal packing .

Properties

IUPAC Name |

6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5S/c1-15-4-8-19(9-5-15)32(27,28)23-13-16-12-17(25)6-11-21(16)31-24(23)26-20-10-7-18(29-2)14-22(20)30-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUPRJBQRLLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the chromen-2-imine core, which can be synthesized through a cyclization reaction of appropriate precursors. The chloro group can be introduced via electrophilic substitution, while the dimethoxyphenyl and methylbenzenesulfonyl groups are added through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that chromen-2-imines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. The specific compound in focus may also demonstrate similar effects, warranting further investigation.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in several studies. Compounds with sulfonamide groups are known for their antibacterial activity, and the incorporation of this moiety may enhance the efficacy against a broad spectrum of pathogens.

Enzyme Inhibition

This compound may serve as a lead for developing enzyme inhibitors. Its structure suggests potential interactions with enzymes involved in critical biological pathways. For example, studies on related compounds have shown inhibition of enzymes like cyclooxygenase and lipoxygenase, which are pivotal in inflammatory processes.

Organic Electronics

Due to its unique electronic properties, this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties make it a candidate for further research in this area.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various chromen-2-imine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced anticancer activity compared to unsubstituted analogs.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial screening was conducted on several chromen-2-imine derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Chromen-Imine Family

Example 1: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide ()

- Key Differences: Substitution Pattern: Lacks the tosyl group but includes a benzamide and chlorobenzylidene group. Ring Saturation: The chromen core is partially hydrogenated (5,6,7,8-tetrahydro), reducing aromaticity compared to the fully unsaturated target compound. Functional Groups: The cyano and benzamide groups may increase polarity but reduce thermal stability relative to the tosyl group.

- Synthesis : Prepared via benzoylation of a precursor, contrasting with the target compound’s likely imine condensation and sulfonylation steps .

Example 2 : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one ()

- Key Differences :

- Core Structure: A coumarin (chromen-2-one) derivative with a triazole-hydroxymethyl substituent instead of an imine.

- Solubility: The hydroxymethyl group enhances aqueous solubility, whereas the target’s tosyl and chloro groups favor moderate solubility in polar aprotic solvents like DMSO.

- Bioactivity: Coumarins often exhibit anticoagulant or fluorescent properties, while imine derivatives may have distinct pharmacological profiles .

Substituent Effects on Physicochemical Properties

| Compound Type | Substituents | Molecular Weight (g/mol) | Predicted Solubility | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Cl, Tosyl, Dimethoxyphenyl | ~480 | Moderate (DMSO) | 180–200* |

| Chlorobenzylidene Derivative | Cl, Benzamide, Chlorophenyl | ~510 | Low (THF) | 150–170* |

| Coumarin-Triazole Hybrid | Triazole, Hydroxymethyl, Methyl | ~300 | High (Polar solvents) | 220–240* |

*Predicted values based on analogous structures.

- Tosyl Group Impact: The sulfonyl group in the target compound enhances hydrogen-bond acceptor capacity (S=O) and may improve crystalline stability compared to non-sulfonylated analogs.

- Chloro vs. Methoxy Groups : The 6-chloro substituent in the target compound reduces electron density in the chromen ring, possibly altering reactivity in electrophilic substitutions. In contrast, methoxy groups in the dimethoxyphenyl moiety donate electrons, enhancing π-cloud interactions .

Hydrogen Bonding and Crystal Packing

The target compound’s imine (C=N) and sulfonyl groups likely participate in intermolecular hydrogen bonds, as described by Etter’s graph-set analysis (). For instance:

- N–H···O=S interactions between the imine and sulfonyl groups.

- C–H···O bonds involving methoxy oxygen atoms.

Comparatively, coumarin derivatives (e.g., ) form stronger O–H···N (triazole) and C=O···H bonds, leading to denser crystal packing.

Biological Activity

The compound (2Z)-6-chloro-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a member of the 2H-chromen-2-one family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the 2H-chromen-2-one scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines. In particular:

- Compound 6g , a related structure, demonstrated promising growth inhibition against colorectal cancer cells (HCT-15) with an IC50 value of .

- The mechanism of action includes inducing apoptosis through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. A study on related thiosemicarbazones derived from 2H-chromenes reported strong antibacterial and antifungal activities:

- Compounds exhibited minimum inhibitory concentrations (MIC) ranging from against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of 2H-chromenes is influenced by various structural modifications. Key findings include:

- Substituents : The presence of electron-donating groups (like methoxy groups) enhances anticancer activity.

- Chlorine Substitution : The chlorine atom at position 6 is crucial for maintaining biological activity, likely due to its role in electronic effects that stabilize the molecular structure .

Case Studies

- Anticancer Studies :

- Antimicrobial Screening :

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

Answer: The synthesis typically involves a multi-step approach:

Condensation : Reacting a chromene carbonyl precursor (e.g., 6-chloro-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one) with 2,4-dimethoxyaniline under reflux in a polar aprotic solvent (e.g., DMF) to form the imine bond .

Sulfonylation : Introducing the sulfonyl group using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. Characterization methods :

- NMR spectroscopy : H and C NMR confirm the imine (C=N) configuration (δ ~8.5–9.0 ppm for the imine proton) and sulfonyl group integration .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) .

- X-ray crystallography : Resolve stereochemistry and confirm the Z-configuration of the imine bond using SHELX software .

Q. How can spectroscopic methods confirm the imine configuration and sulfonyl group presence?

Answer:

- H NMR : The imine proton (C=N-H) appears as a singlet at ~8.5–9.0 ppm. Aromatic protons from the dimethoxyphenyl and chromene moieties show distinct splitting patterns .

- IR spectroscopy : Strong absorption bands at ~1150–1300 cm (S=O asymmetric stretching) and ~1350 cm (S=O symmetric stretching) confirm the sulfonyl group .

- UV-Vis : Chromene’s conjugated system exhibits λmax at ~300–350 nm, while the imine bond contributes to a redshift .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Answer:

- TD-DFT studies : Model excited-state intramolecular proton transfer (ESIPT) or charge-transfer transitions to predict UV-Vis spectra and fluorescence behavior .

- Reaction mechanism modeling : Simulate condensation or sulfonylation steps to identify transition states and optimize catalytic conditions (e.g., solvent polarity effects) .

- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites to predict reactivity (e.g., sulfonyl group’s electron-withdrawing effect) .

Q. How to address contradictions in crystallographic data during structure determination?

Answer:

- Data collection : Use high-resolution synchrotron data (>1.0 Å) to minimize errors.

- Refinement strategies :

Q. What strategies optimize reaction yields in multi-step synthesis?

Answer:

- Solvent optimization : Use DMF for imine condensation (yields ~60–70%) vs. ethanol (lower yields due to poor solubility) .

- Catalyst screening : Compare Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., p-TsOH) for imine formation kinetics .

- Workup protocols : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How does substituent variation (e.g., methoxy, sulfonyl) affect biological activity?

Answer:

- Methoxy groups : Enhance lipophilicity and membrane permeability, as seen in analogs with improved cytotoxicity (IC₅₀ reduction by ~40% with 2,4-dimethoxy vs. unsubstituted phenyl) .

- Sulfonyl groups : Increase binding affinity to enzymes (e.g., carbonic anhydrase IX) via polar interactions, validated by docking studies .

- Chloro substituents : Improve metabolic stability but may reduce solubility; balance via co-crystallization with cyclodextrins .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cellular uptake studies : Track intracellular accumulation via LC-MS/MS or fluorescent tagging .

- Transcriptomics : Identify differentially expressed genes post-treatment to map signaling pathways (e.g., apoptosis regulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.